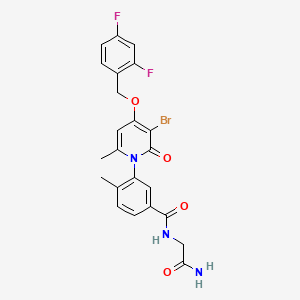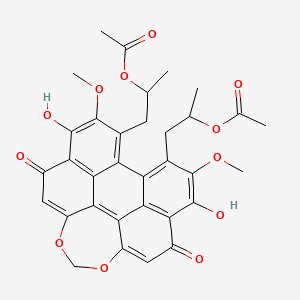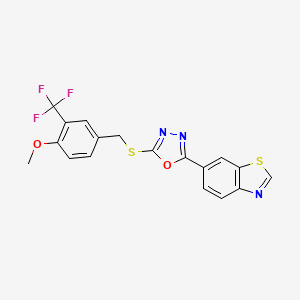
Pfe-pkis 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PFE-PKIS 1 is a compound that belongs to the Published Kinase Inhibitor Set (PKIS), a collection of protein kinase inhibitors developed for research purposes. These inhibitors are used to study the role of protein kinases in various biological processes and diseases. This compound has been identified as a potent inhibitor of specific kinases, making it a valuable tool in the field of chemical biology and drug discovery .
Preparation Methods
The synthesis of PFE-PKIS 1 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve scaling up these reactions using batch or continuous flow processes to produce larger quantities of the compound .
Chemical Reactions Analysis
PFE-PKIS 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while substitution reactions with nucleophiles can result in the formation of substituted analogs .
Scientific Research Applications
PFE-PKIS 1 has a wide range of scientific research applications. In chemistry, it is used as a chemical probe to study the activity and selectivity of protein kinases. In biology, it helps researchers understand the role of specific kinases in cellular signaling pathways and disease mechanisms. In medicine, this compound is used in preclinical studies to evaluate its potential as a therapeutic agent for diseases such as cancer and inflammatory disorders. Additionally, it has applications in the pharmaceutical industry for the development of new kinase inhibitors and drug candidates .
Mechanism of Action
The mechanism of action of PFE-PKIS 1 involves the inhibition of specific protein kinases by binding to their active sites. This binding prevents the phosphorylation of target proteins, thereby disrupting the signaling pathways that are regulated by these kinases. The molecular targets of this compound include kinases involved in cell proliferation, survival, and differentiation. By inhibiting these kinases, this compound can modulate cellular processes and potentially exert therapeutic effects .
Comparison with Similar Compounds
PFE-PKIS 1 can be compared with other protein kinase inhibitors in terms of its potency, selectivity, and chemical structure Similar compounds include other members of the Published Kinase Inhibitor Set, such as PFE-PKIS 29 and PFE-PKIS 40, which target different kinases and have distinct chemical propertiesBy comparing its activity and selectivity with other kinase inhibitors, researchers can gain insights into its advantages and limitations .
Properties
Molecular Formula |
C23H20BrF2N3O4 |
|---|---|
Molecular Weight |
520.3 g/mol |
IUPAC Name |
N-(2-amino-2-oxoethyl)-3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1-yl]-4-methylbenzamide |
InChI |
InChI=1S/C23H20BrF2N3O4/c1-12-3-4-14(22(31)28-10-20(27)30)8-18(12)29-13(2)7-19(21(24)23(29)32)33-11-15-5-6-16(25)9-17(15)26/h3-9H,10-11H2,1-2H3,(H2,27,30)(H,28,31) |
InChI Key |
QBMXABGQFALRBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(=O)N)N2C(=CC(=C(C2=O)Br)OCC3=C(C=C(C=C3)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-[[(2S)-2-[[(2S)-2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[1-bis(4-chlorophenoxy)phosphorylbutylamino]-4-oxobutanoic acid](/img/structure/B10786139.png)
![N-methyl-2-[2-oxo-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]-3H-indol-3-yl]acetamide](/img/structure/B10786144.png)

![6-bromo-8-[(2,6-difluoro-4-methoxybenzoyl)amino]-4-oxochromene-2-carboxylic acid](/img/structure/B10786153.png)
![1-(3-Acetylphenyl)-3-[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]urea](/img/structure/B10786155.png)
![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10786158.png)
![(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10786166.png)
![2-Cyclopropyl-3-(2,3-dichlorobenzyl)-5-morpholino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B10786168.png)
![[3,5-bis(trifluoromethyl)phenyl]methyl (1~{S},5~{R})-6-[(1~{H}-benzotriazol-5-ylcarbonylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B10786174.png)

![5-[6-(tert-butylcarbamoylamino)benzimidazol-1-yl]-3-[(1R)-1-(2-chlorophenyl)ethoxy]thiophene-2-carboxamide](/img/structure/B10786209.png)
![1-[(3-Methylphenyl)methyl]-7-morpholin-4-ylimidazo[1,2-a]pyrimidin-5-one](/img/structure/B10786210.png)

![({6-[4-(Methylsulfanyl)phenyl]thieno[3,2-d]pyrimidin-4-yl}sulfanyl)acetic acid](/img/structure/B10786214.png)
